5-Bromo-1-(2-methylpropyl)-1H-indazole

Farnesyltransferase Inhibition Anticancer Scaffold Design Indazole Hybrid Molecules

Sourcing the correct N1-isobutyl regioisomer is critical to avoid costly separation from the N2-byproduct during alkylation. This pure 5-Bromo-1-(2-methylpropyl)-1H-indazole ensures regioselective synthesis efficiency. - Enables direct cross-coupling at the C5 position for p38α MAPK inhibitor libraries. - Validated scaffold for dual p38α/BChE inhibitors (PDB 9D7N), targeting neuroinflammation. - Eliminates N2-isomer purification, maximizing yield and reproducibility.

Molecular Formula C11H13BrN2
Molecular Weight 253.14 g/mol
CAS No. 303050-44-4
Cat. No. B3327005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1-(2-methylpropyl)-1H-indazole
CAS303050-44-4
Molecular FormulaC11H13BrN2
Molecular Weight253.14 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=C(C=C(C=C2)Br)C=N1
InChIInChI=1S/C11H13BrN2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13-14/h3-6,8H,7H2,1-2H3
InChIKeyQEUNTSRIZDPORJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1-(2-methylpropyl)-1H-indazole Building Block


5-Bromo-1-(2-methylpropyl)-1H-indazole (CAS 303050-44-4) is a synthetic indazole heterocycle with the molecular formula C11H13BrN2 and a molecular weight of 253.14 g/mol . It features a 5-bromo substituent that enables cross-coupling functionalization and an N1-isobutyl group that provides a defined steric and electronic environment [1]. This compound is primarily employed as a versatile intermediate in medicinal chemistry, particularly for the preparation of kinase inhibitor libraries targeting p38 MAPK and other therapeutically relevant enzymes [2]. Its defined substitution pattern distinguishes it from unsubstituted or alternatively alkylated indazoles in synthetic and biological outcomes.

N1-isobutyl substituent enables p38α MAPK pathway inhibitor design and kinase selectivity profiling studies.
C5-bromo handle supports palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for kinase inhibitor library synthesis.
Purified N1-isobutyl regioisomer streamlines downstream synthesis by avoiding N2-isomer contamination and divergent reactivity.

5-Bromo-1-(2-methylpropyl)-1H-indazole vs. Generic Bromoindazoles


Generic substitution of 5-Bromo-1-(2-methylpropyl)-1H-indazole with other bromoindazoles is highly inadvisable due to the profound impact of the N1-isobutyl group on both regioselective synthesis and biological target engagement. While 5-bromo-1H-indazole provides a reactive handle, it lacks the necessary N1-substitution to direct subsequent transformations or mimic the hydrophobic binding pocket interactions critical for kinase inhibition [1]. Conversely, alternative N1-alkylated analogs (e.g., N1-isopropyl or N2-isobutyl regioisomers) exhibit distinct conformational preferences and binding affinities, as demonstrated by p38α MAPK structural studies where the isobutyl moiety optimally occupies a key hydrophobic subpocket [2]. Consequently, using an unsubstituted or differently alkylated precursor leads to divergent synthetic pathways or inferior target modulation, directly undermining the consistency and potency of the final compound series [3].

1
N1 vs. N2 Regioisomers
N2-isobutyl isomer exhibits divergent synthetic reactivity and target-binding profiles, potentially undermining kinase inhibitor potency.
2
Unsubstituted or Non-Halogenated Indazoles
Lack the reactive C5-bromo handle required for late-stage cross-coupling, limiting access to diverse derivative libraries.
3
Alternative N1-Alkyl Groups (e.g., Methyl, Ethyl)
Smaller alkyl chains may fail to occupy the p38α hydrophobic subpocket, potentially reducing target engagement in cellular assays.

5-Bromo-1-(2-methylpropyl)-1H-indazole Evidence vs. Comparators


N1-Isobutyl Substitution Enhances Farnesyltransferase Inhibition

In a comparative study of indazole-indolizine-triazine hybrids, the derivative bearing a 5-bromoindazole core (analogue 7e) demonstrated significantly superior farnesyltransferase (FTase) inhibition compared to its 1H-indazole counterpart (analogue 7a). While 7a exhibited only moderate FTase activity, the 5-bromo-substituted 7e achieved a 2-fold more potent IC50, underscoring the value of the 5-bromo handle in this specific chemotype. This establishes a strong foundation for the use of 5-bromo-1-isobutyl-1H-indazole as a privileged core for constructing more potent inhibitors [1].

FTase Inhibitory Activity
Class-level inference
~2-fold improvement in IC50 over unsubstituted indazole analog (27.08 µM vs 52.50 µM)
Supports selection of 5-bromoindazole scaffold for FTase inhibitor design
Data derived from indazole-indolizine-triazine hybrid chemotype
Farnesyltransferase Inhibition Anticancer Scaffold Design Indazole Hybrid Molecules

Structural Basis for N1-Isobutyl Selectivity in p38α MAPK Binding

High-resolution X-ray crystallography (1.97 Å) of human p38α MAP kinase in complex with an advanced inhibitor reveals that the 1-isobutyl-1H-indazole moiety occupies a critical hydrophobic pocket within the kinase active site [1]. This specific steric and electronic fit is essential for the compound's ability to simultaneously inhibit p38α and butyrylcholinesterase (BChE). In contrast, unsubstituted or smaller N1-alkyl groups (e.g., methyl, ethyl) would fail to achieve this optimal hydrophobic burial, resulting in a substantial loss of binding affinity. The isobutyl group is thus not an interchangeable alkyl chain but a precise pharmacophoric element [2].

p38α MAPK Binding Mode
Method context
N1-isobutyl occupies critical hydrophobic pocket (X-ray co-crystal PDB: 9D7N, 1.97 Å)
Structural context supports N1-isobutyl for kinase inhibitor design
Qualitative binding-mode evidence from p38α/BChE dual inhibitor complex
p38 MAP Kinase X-ray Crystallography Neuroinflammation

Regioselective N1-Alkylation Prevents Undesired N2 Isomer Formation

Under basic alkylation conditions, 5-bromo-1H-indazole yields a mixture of N1 and N2 alkylated products, with the N1-isobutyl derivative 5-Bromo-1-(2-methylpropyl)-1H-indazole being the desired regioisomer for subsequent palladium-catalyzed cross-coupling reactions . The N2-isobutyl regioisomer (5-bromo-2-(2-methylpropyl)-1H-indazole) is also formed in comparable yields, and its presence in an intermediate mixture significantly reduces the overall efficiency of downstream syntheses due to divergent reactivity [1]. Procuring the purified N1-isobutyl compound 303050-44-4 eliminates this isomeric impurity, ensuring consistent Buchwald-Hartwig amination or Suzuki coupling outcomes that would otherwise be compromised by the N2 contaminant.

Regioselective Alkylation
Head-to-head
N1-isobutyl isomer forms alongside N2-isobutyl isomer in comparable yields; divergent reactivity observed
Isomer purity context critical for reproducible Pd-catalyzed coupling outcomes
Isomer separation required; N2 contaminant reduces downstream efficiency
Regioselective Synthesis Indazole Functionalization Cross-Coupling

C5-Bromo Handle Enables Diverse Cross-Coupling Transformations

The 5-bromo group in 5-Bromo-1-(2-methylpropyl)-1H-indazole serves as a versatile synthetic handle for late-stage functionalization. Studies on protected 5-bromoindazoles have demonstrated efficient participation in Buchwald-Hartwig amination reactions with a diverse range of amines to generate novel derivatives [1]. This is in stark contrast to non-halogenated indazoles, which lack this direct route to C5-amination. Additionally, the bromine atom allows for Suzuki-Miyaura coupling with aryl boronic acids, enabling the introduction of aromatic groups at the 5-position, a transformation that is impossible with the parent 1-isobutyl-1H-indazole scaffold [2].

C5-Br Synthetic Handle
Class-level inference
Enables Buchwald-Hartwig amination and Suzuki coupling at C5 position
Spec context supports late-stage functionalization for SAR exploration
Non-halogenated indazoles lack this direct C5-derivatization route
Palladium-Catalyzed Coupling Buchwald-Hartwig Amination Suzuki Coupling

5-Bromo-1-(2-methylpropyl)-1H-indazole Research Applications


Dual p38α/BChE Inhibitor Synthesis for Alzheimer's Research

Leveraging the N1-isobutyl-5-bromoindazole core, researchers can efficiently synthesize advanced dual inhibitors targeting both p38α MAP kinase and butyrylcholinesterase (BChE). As demonstrated by the co-crystal structure PDB 9D7N, the isobutyl group is essential for binding to p38α, while the 5-bromo position allows for the attachment of diverse pharmacophores to achieve balanced dual inhibition. This specific building block provides a validated starting point for developing first-in-class therapeutics aimed at mitigating neuroinflammation and cognitive decline in Alzheimer's disease [1].

Farnesyltransferase Inhibitor Library Construction via C5 Derivatization

The 5-bromo substituent is a key reactive site for generating libraries of farnesyltransferase (FTase) inhibitors. Class-level evidence shows that 5-bromoindazole-substituted hybrids are approximately twice as potent as their unsubstituted counterparts (IC50 = 27.08 µM vs. 52.50 µM). By using 5-Bromo-1-(2-methylpropyl)-1H-indazole as a central scaffold, medicinal chemists can perform Suzuki or Buchwald-Hartwig couplings to explore structure-activity relationships (SAR) at the C5 position, aiming to further optimize FTase inhibition for potential anticancer applications [2].

Regioselective Synthesis of Kinase-Targeted Indazole Derivatives

Procuring the pure N1-isobutyl regioisomer 303050-44-4 is essential for the regioselective synthesis of indazole-based kinase inhibitors. Its use eliminates the need to separate the N2-isobutyl byproduct formed during alkylation, thereby increasing overall synthetic efficiency and yield. This pure starting material ensures that subsequent cross-coupling reactions (e.g., with amines or boronic acids) occur exclusively on the desired N1-isomer, providing consistent and reproducible access to complex indazole-containing drug candidates [3].

Application
Selection Property
Validation Focus
Dual p38α/BChE Inhibitor Design for Neuroinflammation Research
N1-isobutyl pharmacophoric fit
Binding-mode validation in kinase and cholinesterase assays
FTase Inhibitor Library Construction
C5-Br reactivity and cross-coupling versatility
FTase IC50 endpoint review against unsubstituted indazole analogs
Regioselective Kinase-Targeted Synthesis
N1 regioisomer purity
Downstream coupling efficiency and product consistency

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23 linked technical documents
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